3-(Benzyloxy)-N'-hydroxypropanimidamide
Description
3-(Benzyloxy)-N'-hydroxypropanimidamide is a synthetic amidine derivative characterized by a propanimidamide backbone substituted with a benzyloxy group (OCH₂C₆H₅).
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N'-hydroxy-3-phenylmethoxypropanimidamide |
InChI |
InChI=1S/C10H14N2O2/c11-10(12-13)6-7-14-8-9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H2,11,12) |
InChI Key |
ULIWHNAKNAODDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-N’-hydroxypropanimidamide typically involves the reaction of benzyloxy compounds with propanimidamide derivatives under specific conditions. One common method includes the use of N-bromosuccinimide (NBS) as a reagent to facilitate the formation of the benzyloxy group . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Benzyloxy)-N’-hydroxypropanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Benzyloxy)-N’-hydroxypropanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-N’-hydroxypropanimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(Benzyloxy)-N'-hydroxypropanimidamide with structurally analogous compounds, focusing on molecular properties, substituents, and key applications:
*Hypothetical structure inferred from analogs. †Calculated based on substituents.
Key Structural and Functional Comparisons:
- Pyrazole Derivatives: Compounds like those in exhibit heterocyclic rings that may improve binding to enzymatic pockets (e.g., TRPA1/TRPV1 antagonism in ). Chloro Substituents: Chlorine in increases molecular weight but may reduce aqueous solubility, a critical factor in drug design.
Molecular Weight Trends :
Functional Group Diversity :
Physicochemical Properties
- Solubility: Limited data exists, but analogs like 6-(1H-benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide show slight solubility in DMSO and methanol, suggesting polar aprotic solvents are preferred for formulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
